molecular formula C9H9NO3 B14847158 4-Cyclopropoxynicotinic acid

4-Cyclopropoxynicotinic acid

Cat. No.: B14847158
M. Wt: 179.17 g/mol
InChI Key: VFTVKBIYUZNEKX-UHFFFAOYSA-N
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Description

4-Cyclopropoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxynicotinic acid typically involves the introduction of a cyclopropoxy group to the nicotinic acid framework. One common method is the cyclopropanation of nicotinic acid derivatives using cyclopropyl reagents under specific conditions. For example, the reaction can be carried out using cyclopropylmagnesium bromide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane-THF complex are typically employed.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-Cyclopropoxynicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).

    Cyclopropyl Derivatives: Other compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.

Uniqueness

4-Cyclopropoxynicotinic acid is unique due to the combination of the cyclopropoxy group and the nicotinic acid framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12)

InChI Key

VFTVKBIYUZNEKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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